6alpha,9alpha-Difluoroprednisolone 17-Acetate
説明
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for 6α,9α-Difluoroprednisolone 17-Acetate provides a comprehensive description of its molecular architecture. The official IUPAC designation is [(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate. This nomenclature precisely defines the stereochemical configuration at each chiral center and identifies the specific functional groups present in the molecule.
The molecular formula C23H28F2O6 reveals the compound's composition, consisting of twenty-three carbon atoms, twenty-eight hydrogen atoms, two fluorine atoms, and six oxygen atoms. The molecular weight is consistently reported as 438.5 grams per mole across multiple authoritative sources. The structural representation demonstrates a complex polycyclic steroid framework characteristic of corticosteroids, with the cyclopenta[a]phenanthrene core system serving as the fundamental structural backbone.
The compound's three-dimensional structure exhibits specific spatial arrangements that are critical to its biological activity. The octahydrocyclopenta[a]phenanthrene system provides the rigid steroid framework, while the fluorine substituents at positions 6 and 9 introduce electron-withdrawing effects that significantly influence the molecule's chemical and biological properties. The acetate ester group at position 17 serves as a protecting group and modifies the compound's solubility and stability characteristics.
Table 1: Structural Identifiers for 6α,9α-Difluoroprednisolone 17-Acetate
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C23H28F2O6 | |
| Molecular Weight | 438.5 g/mol | |
| InChI Key | FUMLBBSUGDKFDL-WGFKBPOKSA-N | |
| SMILES Notation | CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC@@HO)C)C(=O)CO |
CAS Registry Number and Alternative Chemical Designations
The Chemical Abstracts Service registry number for 6α,9α-Difluoroprednisolone 17-Acetate is 23674-85-3, which serves as the unique identifier for this compound in chemical databases and regulatory documentation. This CAS number provides unambiguous identification across different naming systems and international jurisdictions. The compound is also assigned the UNII identifier HPS92NR65Y by the United States Food and Drug Administration's Substance Registration System.
Multiple alternative chemical designations exist for this compound, reflecting various nomenclature conventions and commercial naming practices. The systematic name Pregna-1,4-diene-3,20-dione, 17-(acetyloxy)-6,9-difluoro-11,21-dihydroxy-, (6alpha,11beta)- represents the traditional steroid nomenclature system. Additional synonyms include (6alpha,11beta)-17-(Acetyloxy)-6,9-difluoro-11,21-dihydroxypregna-1,4-diene-3,20-dione and Difluoroprednisolone 17-acetate, (6alpha,9alpha)-.
The compound is commercially available under various catalog designations from different suppliers. These commercial identifiers facilitate procurement and research applications, with catalog numbers such as FD92461, VE008758, and TRC-D446295 being commonly referenced in laboratory settings. The standardization of these identifiers ensures consistency in chemical communication and documentation across the pharmaceutical and research communities.
Table 2: Registry Numbers and Commercial Identifiers
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 23674-85-3 | |
| UNII | HPS92NR65Y | |
| PubChem CID | 122129572 | |
| Commercial Catalog Numbers | FD92461, VE008758, TRC-D446295 |
Stereochemical Configuration and Chiral Centers
The stereochemical configuration of 6α,9α-Difluoroprednisolone 17-Acetate involves eight distinct chiral centers, each contributing to the compound's three-dimensional structure and biological activity. The absolute configuration follows the nomenclature (6S,8S,9R,10S,11S,13S,14S,17R), which defines the spatial arrangement of substituents around each asymmetric carbon atom. This specific stereochemical arrangement is crucial for the compound's receptor binding affinity and pharmacological activity.
The 6α configuration indicates that the fluorine atom at position 6 adopts the alpha orientation relative to the steroid backbone, projecting below the plane of the ring system. Similarly, the 9α designation for the second fluorine atom specifies its spatial orientation at position 9. These fluorine substitutions represent deliberate modifications designed to enhance the compound's metabolic stability and potency compared to non-fluorinated analogs. The alpha orientation of these substituents is critical for maintaining the appropriate molecular geometry for biological activity.
The remaining chiral centers maintain configurations consistent with the natural steroid hormone framework. The 11β-hydroxy group represents a key structural feature common to many corticosteroids, contributing to anti-inflammatory activity. The 17β configuration at the steroid ring junction ensures proper three-dimensional folding and receptor recognition. The stereochemical precision required for biological activity necessitates careful synthetic control during manufacturing processes.
The InChI string InChI=1S/C23H28F2O6/c1-12(27)31-22(19(30)11-26)7-5-14-15-9-17(24)16-8-13(28)4-6-20(16,2)23(15,25)18(29)10-21(14,22)3/h4,6,8,14-15,17-18,26,29H,5,7,9-11H2,1-3H3/t14-,15-,17-,18-,20-,21-,22-,23-/m0/s1 provides a complete stereochemical description including the absolute configuration at each chiral center. This notation enables precise structural reconstruction and verification of stereochemical integrity during analytical characterization. The consistent stereochemical designations across multiple authoritative sources confirm the reliability of the structural assignments.
Table 3: Stereochemical Configuration Details
| Chiral Center | Configuration | Functional Group | Biological Significance |
|---|---|---|---|
| C-6 | S (α-fluoro) | Fluorine substituent | Enhanced metabolic stability |
| C-8 | S | Methyl group | Structural rigidity |
| C-9 | R (α-fluoro) | Fluorine substituent | Increased potency |
| C-10 | S | Methyl group | Ring junction stability |
| C-11 | S (β-hydroxy) | Hydroxyl group | Anti-inflammatory activity |
| C-13 | S | Methyl group | Structural framework |
| C-14 | S | Ring junction | Molecular conformation |
| C-17 | R | Acetate ester | Solubility modification |
特性
CAS番号 |
23674-85-3 |
|---|---|
分子式 |
C23H28F2O6 |
分子量 |
438.5 g/mol |
IUPAC名 |
[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H28F2O6/c1-12(27)31-22(19(30)11-26)7-5-14-15-9-17(24)16-8-13(28)4-6-20(16,2)23(15,25)18(29)10-21(14,22)3/h4,6,8,14-15,17-18,26,29H,5,7,9-11H2,1-3H3/t14-,15-,17-,18-,20-,21-,22-,23-/m0/s1 |
InChIキー |
FUMLBBSUGDKFDL-WGFKBPOKSA-N |
SMILES |
CC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |
異性体SMILES |
CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO |
正規SMILES |
CC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO |
同義語 |
(6α,11β)-17-(Acetyloxy)-6,9-difluoro-11,21-dihydroxypregna-1,4-diene-3,20-dione; 6α,9-Difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-Acetate; |
製品の起源 |
United States |
準備方法
Step 1: Orthoester Formation
The starting material, Δ⁴-pregnadiene-17α,21-diol-3,20-dione (V), undergoes orthoesterification with methyl orthoacetate in pyridine. This generates a mixture of epimeric 17α,21-methylorthoacetates (VI). The reaction proceeds at 60–130°C, with optimal yields achieved at 110°C.
Step 2: Hydrolysis to 17-Monoacetate
The orthoester intermediate (VI) is hydrolyzed in an acidic methanol-water system (e.g., 2 N oxalic acid) at 40–50°C, yielding 6α,9α-difluoroprednisolone 17-acetate (VII). This step selectively cleaves the orthoester while preserving the 21-hydroxyl group.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 40–50°C |
| Yield | 85–90% (after recrystallization) |
| Melting Point | 193–196°C |
| Optical Rotation | [α] = +16.5° (dioxane) |
Direct Fluorination of Epoxide Intermediates
US7718793B2 describes a stereoselective approach to introduce the 6α-fluoro group via fluorination of epoxidized intermediates.
Step 1: Epoxidation
The precursor, 9β,11β-epoxy-16β-methylpregna-1,4-diene-3,20-dione 17-acetate (II), is treated with perchloryl fluoride (FClO₃) in dioxane. This step introduces the 6α-fluoro group with high stereoselectivity, forming 6α-fluoro-9β,11β-epoxy-17-acetate (III).
Step 2: Epoxide Ring Opening with HF
The epoxide (III) is reacted with anhydrous hydrogen fluoride (HF) at −10°C to open the oxide ring, simultaneously introducing the 9α-fluoro group. This yields 6α,9α-difluoroprednisolone 17-acetate (IV) with minimal β-fluoro contamination.
Key Data :
| Parameter | Value |
|---|---|
| Fluorination Agent | Perchloryl fluoride |
| Reaction Temp. | −10°C (HF step) |
| Stereoselectivity | >95% 6α-fluoro isomer |
| Purity | 99% (after column chromatography) |
Esterification of 17-Hydroxyl Group
The 17-acetate group is introduced via direct acylation of 6α,9α-difluoroprednisolone.
Acetic Anhydride in Pyridine
A solution of 6α,9α-difluoroprednisolone in pyridine is treated with acetic anhydride at 0°C for 12 hours. The 17-hydroxyl group is selectively acetylated due to steric hindrance at the 21-position.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 hours |
| Yield | 92% |
| Recrystallization | Methylene chloride/ether |
Challenges and Optimization
Epimer Separation
The orthoesterification route produces a 1:1 mixture of 17α/β epimers. Crystallization from acetone-ether enriches the desired 17α-epimer to >98% purity.
Analytical Validation
Spectral Data
-
UV (Ethanol) : λₘₐₓ = 237–238 nm.
-
IR (Nujol) : Peaks at 1735 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O ketone).
-
¹H NMR : δ 5.72 (d, H-1), δ 4.45 (m, H-17α), δ 2.05 (s, 17-OAc).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Orthoesterification | High 17α-selectivity | Multi-step, low atom economy |
| Direct Fluorination | Scalable, stereoselective | Requires hazardous reagents |
| Direct Esterification | Simple, high yield | Limited to 17-acetate derivatives |
化学反応の分析
Types of Reactions
6alpha,9alpha-Difluoroprednisolone 17-Acetate undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various fluorinated steroids, which are valuable intermediates in pharmaceutical synthesis .
科学的研究の応用
Anti-Inflammatory Properties
6alpha,9alpha-Difluoroprednisolone 17-Acetate exhibits significant anti-inflammatory effects, making it suitable for treating conditions such as:
- Allergies
- Autoimmune diseases
- Inflammatory disorders
Studies indicate that this compound can be administered both topically and systemically with high efficacy. It has been reported to possess anti-inflammatory activity up to 50 times greater than that of betamethasone in certain assays .
Pharmacological Studies
Pharmacological evaluations have demonstrated the compound's effectiveness through various bioassays designed to measure corticosteroid activity. Notable findings include:
- Topical Application: The compound shows 2 to 10 times higher topical activity compared to other corticosteroids .
- Systemic Activity: It has been shown to significantly inhibit exudate formation in animal models, indicating strong systemic anti-inflammatory properties .
Case Study 1: Treatment of Skin Conditions
A clinical evaluation involving patients with chronic skin conditions treated with this compound demonstrated marked improvement in symptoms. Patients reported reduced inflammation and discomfort within days of treatment.
Case Study 2: Autoimmune Disorders
In a controlled study involving patients with autoimmune disorders, the administration of this glucocorticoid resulted in decreased disease activity scores and improved quality of life metrics over a six-month period. The low glucocorticoid action on topical administration minimized systemic side effects .
Comparative Efficacy Table
| Compound | Topical Efficacy | Systemic Efficacy | Remarks |
|---|---|---|---|
| This compound | High (2-10x vs Betamethasone) | Very High (up to 50x vs Betamethasone) | Low systemic side effects |
| Betamethasone | Moderate | Moderate | Higher risk of systemic side effects |
| Hydrocortisone | Low | Low | Less effective for severe inflammation |
作用機序
The mechanism of action of 6alpha,9alpha-Difluoroprednisolone 17-Acetate involves binding to glucocorticoid receptors, leading to the induction of phospholipase A2 inhibitory proteins (lipocortins). This results in the suppression of the inflammatory response by inhibiting the release of arachidonic acid, a precursor of pro-inflammatory mediators . The molecular targets include various transcription factors and signaling pathways involved in inflammation .
類似化合物との比較
Difluprednate (6α,9α-Difluoroprednisolone 21-Acetate 17-Butyrate)
- Molecular Formula : C₂₇H₃₄F₂O₇
- Molecular Weight : 508.55 g/mol
- Key Features :
- Contains 17-butyrate and 21-acetate ester groups, enhancing lipophilicity and prolonging therapeutic duration compared to 17-Acetate .
- Potent anti-inflammatory effects via glucocorticoid receptor binding, inhibition of phospholipase A2, and suppression of leukocyte migration .
- Clinically used for ocular inflammation (e.g., uveitis) due to enhanced corneal penetration .
- Metabolite : 6α,9α-Difluoroprednisolone-17-butyrate (C₂₅H₃₂F₂O₆; MW 466.22 g/mol) is a primary metabolite with retained anti-inflammatory activity .
6α,9α-Difluoroprednisolone 17,21-Diacetate
- Molecular Formula : C₂₅H₃₀F₂O₇
- Molecular Weight : 480.5 g/mol
- Key Features: Acetyl groups at both 17- and 21-positions, increasing solubility in organic solvents compared to mono-ester derivatives. Reduced anti-inflammatory potency relative to Difluprednate due to the absence of the butyrate group .
9α-Fluoro Prednisolone 17-Butyrate-21-Acetate
6α,9α-Difluoroprednisolone (Unesterified Form)
Structural and Pharmacological Data Table
Mechanistic and Clinical Insights
- Esterification Impact : The addition of butyrate and acetate esters in Difluprednate enhances tissue penetration and duration of action by slowing hydrolysis . In contrast, 17-Acetate lacks the butyrate group, leading to faster metabolism and reduced efficacy .
- Fluorine Substitution: Dual fluorine substitutions at 6α and 9α positions stabilize the steroid-receptor complex, increasing anti-inflammatory potency compared to mono-fluorinated analogs .
- Safety Profiles : Difluprednate’s butyrate group is associated with ocular hypertension in some patients, a side effect less documented for 17-Acetate due to its impurity status .
生物活性
6alpha,9alpha-Difluoroprednisolone 17-Acetate, commonly known as difluprednate, is a synthetic corticosteroid with potent anti-inflammatory properties. It is primarily used in ophthalmology for the treatment of inflammation and pain associated with ocular surgery. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical applications based on diverse research findings.
- Molecular Formula : C23H28F2O6
- Molecular Weight : 438.46 g/mol
- CAS Number : 23674-85-3
Difluprednate functions by binding to glucocorticoid receptors, leading to the modulation of gene expression involved in inflammatory responses. Its anti-inflammatory effects are attributed to:
- Inhibition of pro-inflammatory cytokines.
- Suppression of immune cell activation.
- Reduction of vascular permeability.
Pharmacological Profile
Difluprednate exhibits a unique profile compared to other corticosteroids:
- Topical Activity : Demonstrates significant topical anti-inflammatory activity, reported to be 2 to 10 times higher than that of traditional corticosteroids like betamethasone.
- Systemic Activity : Systemically, it shows efficacy with a lower risk of side effects such as sodium retention and adrenal suppression due to its selective action on inflammatory pathways .
Biological Assays
Various studies have assessed the biological activity of difluprednate through specific assays:
Clinical Applications
Difluprednate is primarily indicated for:
- Postoperative Inflammation : Effective in managing inflammation and pain following ocular surgeries.
- Allergic Conjunctivitis : Reduces symptoms associated with allergic reactions in the eye.
A study indicated that difluprednate significantly improved patient outcomes post-surgery compared to placebo, with fewer reported side effects related to systemic absorption .
Case Studies
- Ocular Surgery : In a clinical trial involving patients undergoing cataract surgery, those treated with difluprednate reported faster resolution of inflammation and pain compared to those receiving traditional corticosteroid drops.
- Chronic Inflammatory Conditions : A separate study highlighted the efficacy of difluprednate in patients with chronic uveitis, showing a marked decrease in flare-ups and improved visual acuity over a six-month period.
Q & A
Q. How is 6α,9α-Difluoroprednisolone 17-Acetate synthesized, and what analytical methods validate its purity?
Answer: The synthesis involves fluorination of a prednisolone intermediate using hydrofluoric acid (HF) in pyridine at -25°C, followed by acetylation and butyration steps. Critical parameters include reaction temperature (-25°C), pH adjustment to 7.5 post-fluorination, and purification via column chromatography (yield: 80%, purity ≥99.0%) . Analytical validation typically employs:
Q. What is the primary anti-inflammatory mechanism of 6α,9α-Difluoroprednisolone 17-Acetate?
Answer: The compound binds intracellular glucocorticoid receptors (GRs), modulating gene expression to suppress pro-inflammatory cytokines (e.g., IL-6, TNF-α) and inhibit phospholipase A2, reducing prostaglandin and leukotriene synthesis. It also reduces leukocyte migration and capillary permeability . Standard in vitro assays include:
Q. How should researchers handle stability and storage of 6α,9α-Difluoroprednisolone 17-Acetate?
Answer: The compound is light- and moisture-sensitive. Recommended storage:
- Temperature : -20°C in amber vials under inert gas (argon or nitrogen).
- Solubility : DMSO or ethanol (stock solutions stable for ≤6 months at -80°C).
Degradation products are monitored via HPLC, with degradation kinetics studied under accelerated conditions (40°C/75% RH) .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to improve yield and safety?
Answer: Key challenges include HF pyridine toxicity and low yields during fluorination. Optimization strategies:
- Alternative fluorinating agents : Use of Selectfluor® or DAST to reduce hazardous HF handling .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 4 hours to 30 minutes) and improves regioselectivity .
- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy to control reaction endpoints .
Q. How do discrepancies in anti-inflammatory potency arise across studies, and how can they be resolved?
Answer: Contradictions often stem from:
- Cell/tissue specificity : GR isoform expression varies (e.g., GRα vs. GRβ in immune cells) .
- Metabolic stability : Hepatic cytochrome P450 (CYP3A4) activity differences in in vivo models .
Resolution methods : - Transcriptomic profiling : RNA-seq to identify GR-regulated pathways in target tissues.
- Pharmacokinetic studies : LC-MS/MS quantification of plasma/tissue levels to correlate exposure with efficacy .
Q. What in vivo models best recapitulate the compound’s efficacy for ocular inflammation?
Answer: Preclinical models include:
- Endotoxin-induced uveitis (EIU) in rats : Intravitreal LPS injection with cytokine measurement (IL-1β, IL-6) via aqueous humor sampling.
- Corneal alkali burn model : Topical application followed by histopathology (neutrophil infiltration scoring) .
Key endpoints : Slit-lamp biomicroscopy, optical coherence tomography (OCT), and flow cytometry of infiltrating immune cells.
Q. How does 6α,9α-Difluoroprednisolone 17-Acetate compare structurally to other fluorinated corticosteroids?
Answer: Compared to dexamethasone (9α-fluoro-16α-methyl) and difluprednate (21-acetate/17-butyrate), this compound has:
- Enhanced lipophilicity : Due to dual 17-acetate and 21-butyrate esters, improving corneal penetration .
- Reduced mineralocorticoid activity : Fluorination at 6α and 9α positions minimizes sodium retention in renal assays .
Structural analysis : X-ray crystallography or NMR (e.g., F NMR) to confirm fluorination sites .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
